![molecular formula C16H16ClN7O3S B1230423 [4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)

[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

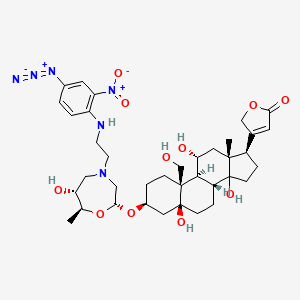

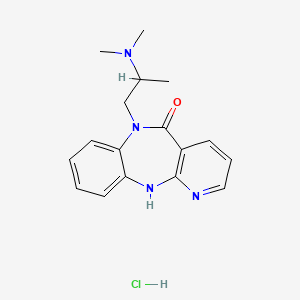

[4-(butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide is a member of benzothiazoles.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, which are structurally related to the compound , have been studied for their corrosion inhibiting effects against steel in HCl solutions. Experimental methods including electrochemical impedance spectroscopy and potentiodynamic polarization showed these inhibitors offer enhanced stability and higher inhibition efficiencies against steel corrosion compared to other benzothiazole family inhibitors (Hu et al., 2016).

Anticancer Activity

Research on 4-thiazolidinones containing benzothiazole moiety has shown promising results in anticancer activity. These compounds were found effective against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antimicrobial and Antitubercular Potential

Compounds synthesized from triazine linked with pyrazole heterocyclics were evaluated for their antitubercular and antimicrobial potential against selected microorganisms. These studies help establish a relationship between the structure of such compounds and their biological activity (Deohate & Mulani, 2020).

Tyrosine Kinase Inhibition

2-Hydroxy-4,6-diamino-[1,3,5]triazines, closely related to the chemical structure , have been identified as potent inhibitors of the VEGF-R2 (flk-1/KDR) tyrosine kinase. They exhibit low nanomolar potency in enzyme inhibition assays and demonstrate significant selectivity against a panel of growth factor receptor tyrosine kinases (Baindur et al., 2005).

Antimicrobial Activity

N2, N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives, similar to the chemical of interest, were synthesized and showed antimicrobial activity against various strains of bacteria (Patel & Baldaniya, 2016).

Properties

Molecular Formula |

C16H16ClN7O3S |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

[4-(butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide |

InChI |

InChI=1S/C16H16ClN7O3S/c1-3-10(2)19-15-20-14(17)21-16(22-15)23(8-18)9-24-13(25)11-6-4-5-7-12(11)28(24,26)27/h4-7,10H,3,9H2,1-2H3,(H,19,20,21,22) |

InChI Key |

OMGBOSSCVRHNAO-UHFFFAOYSA-N |

SMILES |

CCC(C)NC1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C#N |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C#N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)